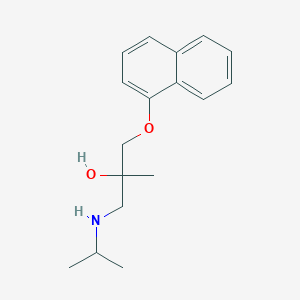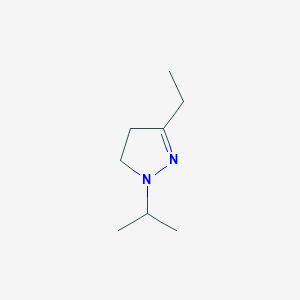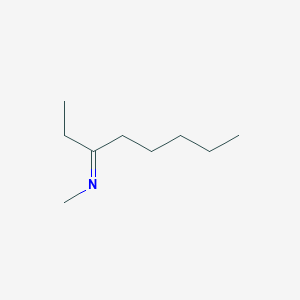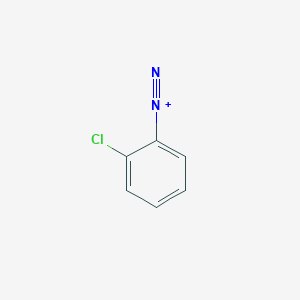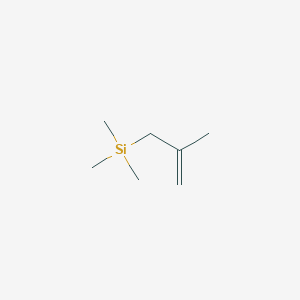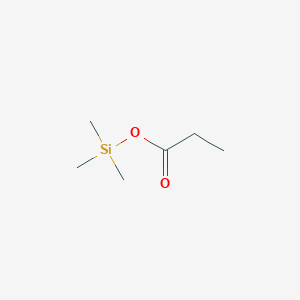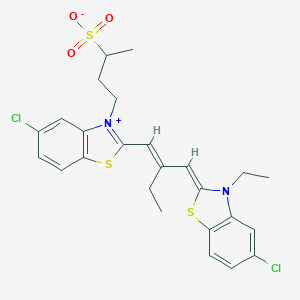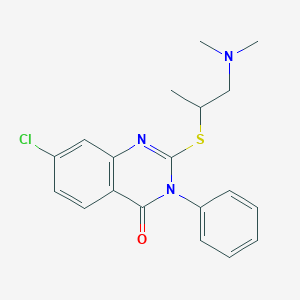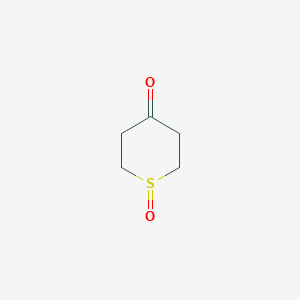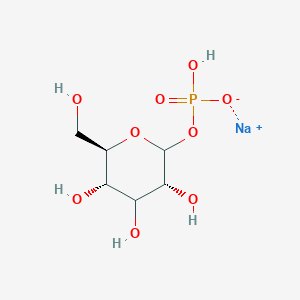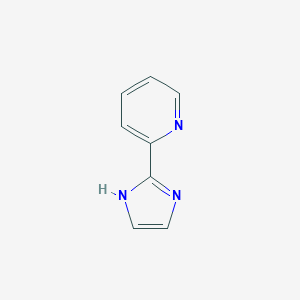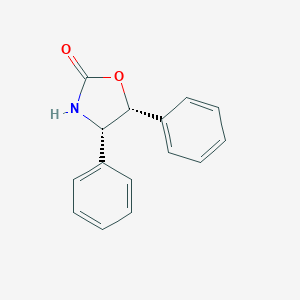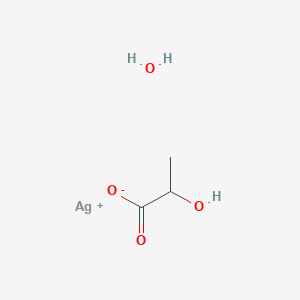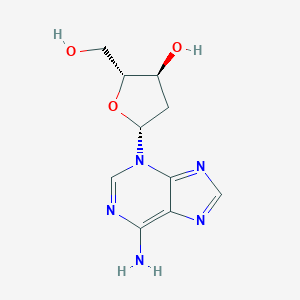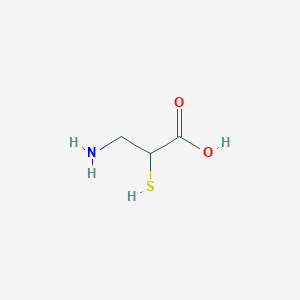
3-Amino-2-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-sulfanylpropanoic acid, also known as cysteine, is a non-essential amino acid that plays an essential role in the human body. It is a building block of proteins and is involved in the synthesis of glutathione, an antioxidant that helps protect cells from damage caused by free radicals.
Wissenschaftliche Forschungsanwendungen
Cysteine has been extensively studied for its role in protein synthesis and antioxidant activity. It is also involved in the regulation of gene expression, cell signaling, and the immune response. Cysteine has been shown to have potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Wirkmechanismus
Cysteine acts as a nucleophile and is involved in the formation of disulfide bonds between proteins. It also plays a role in the regulation of redox signaling pathways and the detoxification of reactive oxygen and nitrogen species. Cysteine can also act as a precursor to glutathione, which is involved in the detoxification of harmful substances in the body.
Biochemische Und Physiologische Effekte
Cysteine has various biochemical and physiological effects on the human body. It plays a critical role in the synthesis of proteins, and its antioxidant properties help protect cells from oxidative stress. Cysteine is also involved in the regulation of the immune system and the production of antibodies. Additionally, 3-Amino-2-sulfanylpropanoic acid plays a role in the metabolism of fats and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
Cysteine is widely used in laboratory experiments due to its role in protein synthesis and antioxidant activity. However, 3-Amino-2-sulfanylpropanoic acid is susceptible to oxidation and can form disulfide bonds with other 3-Amino-2-sulfanylpropanoic acid residues, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-2-sulfanylpropanoic acid. One area of research is the role of 3-Amino-2-sulfanylpropanoic acid in the regulation of redox signaling pathways and the immune response. Another area of interest is the potential therapeutic effects of 3-Amino-2-sulfanylpropanoic acid in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, research is needed to better understand the biochemical and physiological effects of 3-Amino-2-sulfanylpropanoic acid in the human body.
Conclusion:
In conclusion, 3-Amino-2-sulfanylpropanoic acid is a non-essential amino acid that plays an essential role in the human body. It is involved in the synthesis of proteins, the regulation of redox signaling pathways, and the detoxification of harmful substances in the body. Cysteine has potential therapeutic effects in various diseases and is widely used in laboratory experiments. Future research is needed to better understand the role of 3-Amino-2-sulfanylpropanoic acid in the human body and its potential therapeutic applications.
Synthesemethoden
Cysteine can be synthesized in the human body from methionine and serine. It can also be obtained through the diet from high protein foods such as meat, poultry, fish, and dairy products. Additionally, 3-Amino-2-sulfanylpropanoic acid can be synthesized in the laboratory by reacting L-serine with hydrogen sulfide gas and ammonium hydroxide.
Eigenschaften
CAS-Nummer |
17617-04-8 |
|---|---|
Produktname |
3-Amino-2-sulfanylpropanoic acid |
Molekularformel |
C3H7NO2S |
Molekulargewicht |
121.16 g/mol |
IUPAC-Name |
3-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |
InChI-Schlüssel |
FHNLXNKFRGMOPW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)S)N |
Kanonische SMILES |
C(C(C(=O)O)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



